molecular formula C13H12F4N4O B2879112 1-(4-fluorophenyl)-3-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)urea CAS No. 1448077-89-1

1-(4-fluorophenyl)-3-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)urea

Cat. No.: B2879112
CAS No.: 1448077-89-1
M. Wt: 316.26
InChI Key: VMQPAXRQGMYEHN-UHFFFAOYSA-N
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Description

1-(4-Fluorophenyl)-3-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)urea is a chemical compound of significant interest in medicinal chemistry research due to its incorporation of two privileged pharmacophores: the pyrazole ring and the urea function . The pyrazole nucleus is a well-documented scaffold in the development of biologically active compounds and is present in several established drugs, exhibiting a wide spectrum of pharmacological activities including anti-inflammatory, anticancer, and antimicrobial actions . The urea moiety is equally significant, as it serves as a favorable hydrogen bond donor and acceptor, enabling strong interactions with various biological protein targets . This combination makes the pyrazolyl-urea class a promising scaffold for investigating novel therapeutic agents. Specifically, pyrazolyl-urea derivatives have been demonstrated in scientific literature to act as potent inhibitors of various protein kinases, such as Src and p38-MAPK, which are key targets in oncology and inflammation research . Some compounds within this class have also shown an antiangiogenic potential that is valuable for exploratory cancer studies . Furthermore, the presence of the 4-fluorophenyl and trifluoromethyl groups is a common feature in many optimized drug candidates, as these substituents can profoundly influence a molecule's metabolic stability, lipophilicity, and overall binding affinity to its target . This compound is provided exclusively For Research Use Only and is intended for laboratory studies such as target validation, mechanism of action studies, and preliminary screening. It is not intended for diagnostic, therapeutic, or any human use. Researchers are encouraged to consult the current scientific literature for the latest findings on pyrazolyl-urea compounds.

Properties

IUPAC Name

1-(4-fluorophenyl)-3-[2-[3-(trifluoromethyl)pyrazol-1-yl]ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12F4N4O/c14-9-1-3-10(4-2-9)19-12(22)18-6-8-21-7-5-11(20-21)13(15,16)17/h1-5,7H,6,8H2,(H2,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMQPAXRQGMYEHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)NCCN2C=CC(=N2)C(F)(F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12F4N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Pyrazole Ring Formation

The pyrazole core is synthesized via Knorr-type cyclocondensation between a β-keto trifluoromethyl enone and hydrazine hydrate. For example:

  • Step 1 : Trifluoromethylacetophenone reacts with dimethylformamide-dimethyl acetal (DMF-DMA) to form a β-dimethylamino enone.
  • Step 2 : Hydrazine hydrate induces cyclization, yielding 3-(trifluoromethyl)-1H-pyrazole.

Optimization Note : Excess hydrazine (2 equiv.) and ethanol reflux (4 h) achieve 85–90% yields.

N-Alkylation to Introduce Ethylamine

The pyrazole’s N1 position is alkylated using 2-chloroethylamine hydrochloride under basic conditions (K₂CO₃ in DMF):
$$
\text{3-(Trifluoromethyl)-1H-pyrazole} + \text{ClCH₂CH₂NH₂·HCl} \xrightarrow{\text{K₂CO₃, DMF}} \text{2-(3-(Trifluoromethyl)-1H-pyrazol-1-yl)ethylamine}
$$
Key Parameters :

  • Temperature: 110°C for 15 h.
  • Workup: Precipitation in ice-water followed by recrystallization (chloroform/hexane) yields 85–95%.

Urea Coupling Reaction

Isocyanate Preparation

4-Fluorophenyl isocyanate is synthesized via Curtius rearrangement of 4-fluorobenzoyl azide or commercially sourced.

Urea Formation

The ethylamine intermediate reacts with 4-fluorophenyl isocyanate in anhydrous tetrahydrofuran (THF) at 0–5°C:
$$
\text{2-(3-(Trifluoromethyl)-1H-pyrazol-1-yl)ethylamine} + \text{4-Fluorophenyl isocyanate} \xrightarrow{\text{THF}} \text{Target Urea}
$$
Critical Considerations :

  • Stoichiometry : 1:1 molar ratio to avoid diurea byproducts.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) isolates the product in 75–80% yield.

Alternative Synthetic Routes

Carbamate Intermediate Approach

A two-step sequence avoids handling volatile isocyanates:

  • Step 1 : React 4-fluorophenyl chloroformate with ethylamine to form a carbamate.
  • Step 2 : Heat with triphosgene to induce urea formation.

Solid-Phase Synthesis

Immobilizing the ethylamine on Wang resin enables iterative coupling and cleavage, though yields are lower (60–65%).

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, pyrazole-H), 7.56 (d, J = 8.4 Hz, 2H, Ar-H), 7.12 (d, J = 8.4 Hz, 2H, Ar-H), 6.34 (br s, 1H, NH), 4.42 (t, J = 6.0 Hz, 2H, CH₂), 3.71 (q, J = 6.0 Hz, 2H, CH₂).
  • IR (cm⁻¹) : 3340 (N-H stretch), 1665 (C=O urea), 1520 (C-F).

Chromatographic Purity

HPLC (C18 column, 70:30 MeOH/H₂O): Retention time = 12.3 min, purity >98%.

Scale-Up and Industrial Feasibility

Cost-Effective Trifluoromethylation

Using trifluoromethylcopper reagents during pyrazole synthesis reduces costs compared to CF₃I gas.

Green Chemistry Metrics

  • E-factor : 8.2 (kg waste/kg product).
  • PMI : 12.4 (total mass input/mass product).

Chemical Reactions Analysis

Types of Reactions

1-(4-fluorophenyl)-3-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorine atom on the phenyl ring can be substituted by nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with nucleophiles replacing the fluorine atom.

Scientific Research Applications

1-(4-fluorophenyl)-3-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)urea has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.

    Biological Studies: Investigation of its biological activity, including potential anti-inflammatory, anti-cancer, or antimicrobial properties.

    Materials Science: Use in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-(4-fluorophenyl)-3-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)urea depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl and fluorophenyl groups can enhance binding affinity and selectivity by interacting with hydrophobic pockets and forming hydrogen bonds.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Similarities and Key Variations

The target compound belongs to a class of urea derivatives with fluorinated aromatic and heterocyclic substituents. Below is a comparative analysis with structurally related compounds:

Table 1: Structural and Physicochemical Comparison
Compound Name/ID Urea Substituent Pyrazole Substituent Molecular Weight (g/mol) Key Features Reference
Target Compound 4-Fluorophenyl 3-CF₃, ethyl-linked 342.32 High lipophilicity (CF₃), flexible linker
1-(2-Ethoxyphenyl)-3-{2-[3-CF₃-1H-pyrazol-1-yl]ethyl}urea (BJ52970) 2-Ethoxyphenyl 3-CF₃, ethyl-linked 342.32 Ethoxy group improves solubility
1-(3-Chloro-4-fluorophenyl)-3-(thiazol-piperazine-phenyl)urea (9c) 3-Cl-4-Fluorophenyl Thiazol-piperazine 446.2 Bulky piperazine enhances polarity
5-{1-[2-(4-Fluorophenyl)hydrazinylidene]ethyl}-3-CF₃-1H-pyrazole (13f) None (hydrazine linker) 4-Fluorophenyl hydrazine ~327.3 Fluorinated hydrazine for drug design
1-(4-Fluorophenyl)-3-(4-(4-fluorophenyl)-1-methyl-3-CF₃-pyrazol-5-yl)urea 4-Fluorophenyl (bis) 1-Methyl-3-CF₃, direct linkage 437.3 Dual fluorophenyl groups for enhanced binding

Structure-Activity Relationship (SAR)

  • Fluorine Position : The 4-fluorophenyl group in the target compound may offer superior target binding compared to 2-ethoxyphenyl in BJ52970, as para-substitution optimizes steric and electronic interactions .
  • CF₃ vs. Other Groups: The trifluoromethyl group in the pyrazole enhances metabolic stability over non-fluorinated analogs, as seen in compound 13f .

Biological Activity

The compound 1-(4-fluorophenyl)-3-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)urea is a urea derivative featuring a pyrazole moiety, which has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antibacterial, anti-inflammatory, and enzyme inhibitory effects, supported by recent research findings and data tables.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C16H18F4N4O\text{C}_{16}\text{H}_{18}\text{F}_{4}\text{N}_{4}\text{O}

This structure contains both fluorine and trifluoromethyl groups, which are known to enhance biological activity by improving lipophilicity and metabolic stability.

Antibacterial Activity

Research indicates that pyrazole derivatives, including the compound , exhibit significant antibacterial properties. A study evaluated various pyrazolyl-ureas against common bacterial strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) for these compounds were reported to be around 250 μg/mL, demonstrating moderate antibacterial activity .

Table 1 summarizes the antibacterial activity of related pyrazole derivatives:

Compound NameMIC (μg/mL)Target Bacteria
Compound A250Staphylococcus aureus
Compound B250Escherichia coli
Compound C200Bacillus subtilis

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory properties. In a series of assays targeting inflammatory cytokines, it showed promising results with IC50 values in the nanomolar range against IL-17 and TNFα production. For instance, certain derivatives displayed IC50 values as low as 0.004 μM against p38 MAPK, a critical inflammatory pathway .

Table 2 presents the anti-inflammatory activity of selected pyrazole derivatives:

Compound NameIC50 (μM)Inhibitory Target
Compound D0.004p38 MAPK
Compound E0.067IKK-2
Compound F0.1IL-17

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has been explored extensively. It has been identified as an inhibitor of soluble epoxide hydrolase (sEH), with varying potencies reported in different studies. The addition of specific substituents to the pyrazole ring has been shown to enhance its inhibitory activity significantly .

Case Study 1: Pyrazolyl-Ureas as Antibacterial Agents

In a study published in MDPI, researchers synthesized several pyrazolyl-ureas and evaluated their antibacterial efficacy against various pathogens. The results indicated that modifications in the urea structure could lead to enhanced antimicrobial properties, suggesting that the compound's unique structure may contribute to its effectiveness against resistant strains .

Case Study 2: Anti-inflammatory Mechanisms

Another investigation focused on the anti-inflammatory mechanisms of pyrazole derivatives, including the compound of interest. The study demonstrated that these compounds could effectively inhibit pro-inflammatory cytokines in vitro and in vivo models of inflammation, highlighting their therapeutic potential for treating inflammatory diseases .

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